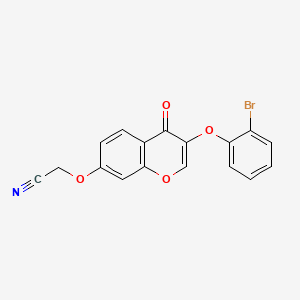

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

Description

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a chromen-4-one derivative featuring a 2-bromophenoxy substituent at position 3 and an acetonitrile group at position 7 of the chromen ring. Chromen-4-one (coumarin) derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The presence of bromine at the ortho position of the phenoxy group introduces steric and electronic effects that distinguish this compound from analogs with methoxy, trifluoromethyl, or other substituents.

Properties

IUPAC Name |

2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10BrNO4/c18-13-3-1-2-4-14(13)23-16-10-22-15-9-11(21-8-7-19)5-6-12(15)17(16)20/h1-6,9-10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQZHHKDGOGWQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via a cyclization reaction of salicylaldehyde derivatives with appropriate reagents.

Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction using 2-bromophenol and a suitable leaving group.

Attachment of the Acetonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the chromenone core or the bromophenoxy group.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's chromenone structure offers a scaffold for the development of new pharmaceuticals. Chromenones are recognized for their potential as anti-inflammatory and anticancer agents due to their ability to interact with various biological targets.

Anticancer Activity : Recent studies have shown that derivatives of the chromenone structure exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MIAPACA (pancreatic cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | <5 |

| Compound B | MDA-MB-231 | <10 |

| Compound C | MIAPACA | <15 |

Mechanisms of action include the induction of apoptosis and cell cycle arrest, with structural components enhancing binding affinity to target proteins involved in tumorigenesis.

Biological Research

The compound is being investigated for its biological activity, particularly in relation to its potential anti-inflammatory properties. The presence of the bromophenoxy group may enhance lipophilicity, facilitating interactions with cellular targets.

Case Study : A study published in the International Journal of Current Pharmaceutical Research evaluated synthesized acetamides based on the chromenone structure against multiple human cancer cell lines. Results indicated that certain compounds exhibited superior growth inhibition compared to controls.

Materials Science

In materials science, the unique properties of this compound can be exploited for synthesizing novel materials with optical or electronic properties. The chromenone core may contribute to specific interactions that enhance material performance in various applications.

Structure–Activity Relationship (SAR)

Research focusing on SAR has shown that modifications in the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups like bromine enhances anticancer potential by improving binding affinity to target proteins involved in tumorigenesis.

Mechanism of Action

The mechanism of action of 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core and bromophenoxy group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of the target compound and its analogs:

Key Observations:

Substituent Effects: The 2-bromophenoxy group in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence reactivity and binding interactions. The 4-bromophenyl analog retains bromine but at the para position, reducing steric effects compared to the target’s ortho-bromo substituent. The additional 2-methyl group in this compound increases steric bulk. The 2-trifluoromethyl group in adds strong electron-withdrawing effects and lipophilicity, which could enhance membrane permeability in biological systems.

Molecular Weight and Lipophilicity: The target compound (400.2 g/mol) is heavier than the methoxy analog (323.3 g/mol) due to bromine’s atomic mass. The trifluoromethyl analog has the highest molecular weight (414.3 g/mol), driven by fluorine atoms.

Biological Activity

The compound 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a synthetic organic molecule belonging to the class of chromenone derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationship (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 396.21 g/mol. The compound features a chromenone core, which is a bicyclic structure known for its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.21 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 546.6 ± 50 °C at 760 mmHg |

| Flash Point | 284.4 ± 30 °C |

Structural Analysis

The compound's structure includes a bromophenoxy group that enhances its lipophilicity and biological interactions. The presence of the acetonitrile moiety may contribute to its unique pharmacological properties by affecting solubility and metabolic stability.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, chromenone derivatives have been shown to inhibit cancer cell proliferation in various cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through the modulation of key signaling pathways such as the Bcl-2 family proteins and caspases.

- Case Study : A study involving a related chromenone derivative demonstrated an IC50 value lower than that of doxorubicin in Jurkat T cells, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

The antimicrobial activity of similar chromenone derivatives has been documented extensively:

- Activity Spectrum : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

- SAR Insights : The presence of electron-withdrawing groups (like bromine) on the phenyl ring has been linked to enhanced antimicrobial activity, suggesting that modifications to the structure can significantly impact efficacy .

Anti-inflammatory Effects

Chromenone derivatives have also been explored for their anti-inflammatory properties:

- Inflammatory Pathways : These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases.

- Research Findings : In vitro studies have shown that certain derivatives can reduce inflammation markers in macrophages, indicating a promising avenue for therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromenone derivatives:

- Key Modifications : Substituents on the chromenone core significantly influence biological activity. For example, the introduction of halogen atoms (like bromine) tends to enhance lipophilicity and biological efficacy.

- Comparative Analysis : A comparative study of various substituted chromenones revealed that specific substitutions led to improved IC50 values against cancer cell lines, emphasizing the importance of structural modifications .

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 2-((3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile, and how is purity validated?

- Methodology :

- Synthesis : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 7-hydroxy-4-oxo-3-(2-bromophenoxy)-4H-chromene with chloroacetonitrile in the presence of a base (e.g., K₂CO₃) under reflux conditions in a polar aprotic solvent (e.g., DMF).

- Purification : Column chromatography using silica gel (hexane/ethyl acetate gradient) is recommended. Purity is validated via HPLC (≥95% purity threshold) and melting point analysis.

- Characterization : Use (δ 4.8–5.2 ppm for acetonitrile CH₂, δ 6.5–8.5 ppm for aromatic protons) and (δ 115–120 ppm for nitrile carbon). IR spectroscopy confirms C≡N stretching (~2250 cm) and carbonyl (C=O) bands (~1700 cm) .

Q. Which spectroscopic techniques are critical for identifying functional groups in this compound?

- Methodology :

- NMR : Assign aromatic protons and nitrile-bearing CH₂ groups. Coupling patterns in distinguish bromophenoxy substituents.

- IR : Confirm nitrile (C≡N) and chromenone carbonyl (C=O) groups.

- Mass Spectrometry : High-resolution mass spectrometry (HR-MS) determines molecular ion ([M+H]) and fragments (e.g., loss of Br or CO groups) .

Q. How is crystallinity assessed, and what solvents are optimal for recrystallization?

- Methodology :

- Solvent Screening : Test mixtures like ethanol/water, acetone/hexane, or DCM/diethyl ether.

- X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) confirms crystallinity. Use SHELXL for refinement (R-factor < 0.05). Mercury software visualizes packing motifs (e.g., π-π stacking) .

Advanced Research Questions

Q. How can SHELXL resolve challenges in refining the crystal structure of this compound?

- Methodology :

- Disorder Handling : For disordered bromophenoxy groups, use PART and AFIX commands in SHELXL to model split positions.

- Anisotropic Refinement : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Hydrogen atoms are added geometrically.

- Validation : Check R (< 0.05) and residual density maps (max/min ± 0.3 eÅ) .

Q. What computational approaches validate intermolecular interactions observed in the crystal lattice?

- Methodology :

- Mercury CSD : Analyze hydrogen bonds (e.g., C-H···O/N) and π-π interactions (distance < 4.0 Å). Compare with Cambridge Structural Database (CSD) entries.

- Energy Frameworks : Calculate interaction energies (e.g., electrostatic, dispersion) to prioritize dominant packing forces .

Q. How can synthetic modifications (e.g., substituting Br or nitrile groups) impact biological activity?

- Methodology :

- SAR Study : Replace Br with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups. Assess cytotoxicity via MTT assays.

- Nitrile Bioisosteres : Replace -CN with tetrazole or carboxylate groups to modulate solubility and target binding .

Q. What strategies resolve contradictions between computational models and experimental data (e.g., bond lengths)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.